molecular formula C17H22N2O B7574335 cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone

cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone

Cat. No. B7574335
M. Wt: 270.37 g/mol
InChI Key: KPRRXSWRHUICBT-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone is a chemical compound that has attracted attention in the scientific community due to its potential therapeutic applications. It is a benzodiazepine derivative that has been synthesized through a number of methods and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety and muscle relaxation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a number of interesting biochemical and physiological effects. It has been found to have anxiolytic effects, which means that it can reduce anxiety. It has also been found to have muscle relaxant effects, which means that it can relax muscles. Additionally, it has been found to have anticonvulsant effects, which means that it can prevent seizures.

Advantages and Limitations for Lab Experiments

Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has a number of advantages and limitations for lab experiments. One advantage is that it has been found to have potent anxiolytic effects, which makes it a promising candidate for the development of new anti-anxiety agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop new drugs based on this compound.

Future Directions

There are a number of future directions for the study of cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone. One direction is to further explore its mechanism of action in order to develop new drugs based on this compound. Another direction is to study its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies could be conducted to explore its potential as a muscle relaxant and anesthetic.

Synthesis Methods

Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has been synthesized through a number of methods. One common method involves the reaction of 4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one with cyclohex-3-en-1-ylmagnesium bromide followed by reaction with chloromethyl methyl ether. Another method involves the reaction of 4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one with cyclohex-3-en-1-ylmagnesium bromide followed by reaction with chloromethyl methyl ether in the presence of palladium(II) acetate.

Scientific Research Applications

Cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone has been found to exhibit interesting scientific research applications. It has been studied for its potential use as an anti-anxiety agent, as well as for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has also been studied for its potential use as a muscle relaxant and as an anesthetic.

properties

IUPAC Name

cyclohex-3-en-1-yl-(4-methyl-3,5-dihydro-2H-1,4-benzodiazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-18-11-12-19(16-10-6-5-9-15(16)13-18)17(20)14-7-3-2-4-8-14/h2-3,5-6,9-10,14H,4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRRXSWRHUICBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=CC=CC=C2C1)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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